N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 5,5-dioxo group, a phenyl ring at position 2, and an ethanediamide moiety linked to a benzyl group.
Properties
IUPAC Name |
N-benzyl-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c25-19(21-11-14-7-3-1-4-8-14)20(26)22-18-16-12-29(27,28)13-17(16)23-24(18)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSAKGHFMZPOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Dioxido Group: The dioxido group is introduced through oxidation reactions using suitable oxidizing agents.
Attachment of the Benzyl Group: The benzyl group is attached via nucleophilic substitution reactions.
Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The dioxido group can participate in further oxidation reactions.
Reduction: The compound can be reduced under suitable conditions to form different reduced products.
Substitution: The benzyl and oxalamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction may yield various reduced derivatives.
Scientific Research Applications
N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The dioxido group may play a crucial role in its reactivity, allowing it to interact with enzymes and other biomolecules. The benzyl and oxalamide groups may also contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include thiadiazole- and pyrazole-based derivatives synthesized via reactions involving enaminones and active methylene compounds (). Key differences lie in the core heterocycle, substituents, and functional groups, which influence physical properties, spectral signatures, and reactivity.
Structural and Functional Group Analysis
Key Observations :
- Core Heterocycle: The target’s thienopyrazol core differs from the thiadiazole rings in compounds 6, 8a–c, likely affecting aromaticity and electronic distribution. The 5,5-dioxo group in the target may increase polarity and hydrogen-bonding capacity compared to non-sulfonated analogs.
- Functional Groups : Ethanediamide in the target introduces two amide bonds, contrasting with the ester (e.g., 8b , 8c ) or acetyl (8a ) groups in analogs. This difference could enhance solubility in polar solvents or alter biological interactions.
- Thermal Stability : High melting points in thiadiazole derivatives (e.g., 8a at 290°C) suggest strong intermolecular forces, possibly due to planar aromatic systems. The target’s melting point is unreported but may vary based on sulfone and amide content.
Spectral and Analytical Comparisons
- IR Spectroscopy : Thiadiazole derivatives exhibit C=O stretches between 1605–1719 cm⁻¹ (). The target’s sulfone group (S=O) would likely show strong absorption near 1300–1350 cm⁻¹, absent in the analogs.
- NMR : Thiadiazole analogs display aromatic proton signals between δ 7.36–8.39 ppm (DMSO-d₆). The target’s benzyl and phenyl groups would produce similar aromatic signals, but the ethanediamide moiety might introduce distinct NH or CH₂ resonances.
- Mass Spectrometry : Analogs like 8c show fragmentation patterns dominated by benzoyl (m/z 105) and phenyl (m/z 77) ions. The target’s sulfone and ethanediamide groups may yield unique fragmentation pathways.
Research Implications and Limitations
- Structural Insights : Crystallographic tools like SHELX and ORTEP could resolve the target’s geometry, though such data are absent in the evidence.
- Biological Potential: Thiadiazole analogs are explored for antimicrobial or anticancer activity; the target’s sulfone and amide groups may offer unique pharmacological profiles.
- Gaps in Data : The target’s solubility, stability, and bioactivity remain uncharacterized. Comparative studies with analogs like 8a–c would require experimental validation.
Biological Activity
N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions starting from 2-phenylthieno[3,4-c]pyrazole and oxalyl chloride under basic conditions. Key reagents include triethylamine and dichloromethane for optimal yield and purity .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors through binding interactions that modulate their activity. This modulation can lead to various biological effects including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Anticancer Properties
Several studies have investigated the compound's anticancer effects. In particular:
- Cell Lines Tested : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : It demonstrated significant cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.
This indicates a promising role in cancer therapy; however, further studies are required to understand its full potential and mechanisms involved .
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of thieno[3,4-c]pyrazoles. The study found that modifications to the benzyl group could enhance antimicrobial activity significantly .
- Evaluation of Anticancer Activity : Another research article focused on the anticancer properties of related compounds indicated that thieno[3,4-c]pyrazoles could induce apoptosis in cancer cells through mitochondrial pathways . This suggests that this compound may share similar pathways.
Q & A
Q. How do structural modifications (e.g., benzodioxole substitution) alter bioactivity compared to analogs?
- Methodology :
- Compare IC values of analogs in enzyme assays (e.g., benzodioxole derivatives show 10-fold higher potency due to enhanced π-stacking) .
- Perform QSAR modeling (DRAGON descriptors) to correlate substituent electronegativity with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
